N-[2-(1-Cyclohexenyl)ethyl]-4-(3-pyridyl)benzamide
Description
N-[2-(1-Cyclohexenyl)ethyl]-4-(3-pyridyl)benzamide is a complex organic compound that features a cyclohexenyl group, a pyridyl group, and a benzamide moiety
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-pyridin-3-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c23-20(22-14-12-16-5-2-1-3-6-16)18-10-8-17(9-11-18)19-7-4-13-21-15-19/h4-5,7-11,13,15H,1-3,6,12,14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAZPTRRKHANCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Cyclohexenyl)ethyl]-4-(3-pyridyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-(1-cyclohexenyl)ethylamine with 4-(3-pyridyl)benzoyl chloride under basic conditions to form the desired benzamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Continuous flow synthesis allows for better control over reaction conditions, such as temperature and pressure, and can be scaled up for large-scale production. This method also minimizes the need for intermediate purification steps, making the process more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-Cyclohexenyl)ethyl]-4-(3-pyridyl)benzamide can undergo various chemical reactions, including:
Oxidation: The cyclohexenyl group can be oxidized to form a cyclohexanone derivative.
Reduction: The pyridyl group can be reduced to form a piperidine derivative.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(1-Cyclohexenyl)ethyl]-4-(3-pyridyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1-Cyclohexenyl)ethyl]-4-(3-pyridyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-Cyclohexenyl)ethyl]-4-[methyl(methylsulfonyl)amino]benzamide
- N-[2-(1-Cyclohexenyl)ethyl]-4-(4-morpholinylmethyl)benzamide
Uniqueness
N-[2-(1-Cyclohexenyl)ethyl]-4-(3-pyridyl)benzamide is unique due to its combination of a cyclohexenyl group, a pyridyl group, and a benzamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the pyridyl group may enhance its binding affinity to certain receptors, while the cyclohexenyl group may influence its chemical reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
